

# spectroscopic analysis of Undecyl 3-aminobut-2-enoate for structure confirmation

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Compound of Interest

Compound Name: Undecyl 3-aminobut-2-enoate

Cat. No.: B15431649

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# Spectroscopic Analysis for Structure Confirmation: Undecyl 3-aminobut-2-enoate

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of **Undecyl 3-aminobut-2-enoate**, a long-chain enamine ester. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted spectroscopic values benchmarked against experimentally determined data for its shorter-chain analogs, Methyl 3-aminobut-2-enoate and Ethyl 3-aminobut-2-enoate. This comparative approach allows for a robust confirmation of the molecular structure.

#### **Comparative Spectroscopic Data**

The structural confirmation of **Undecyl 3-aminobut-2-enoate** relies on the interpretation of its spectroscopic signatures. The following tables summarize the expected and experimentally observed data for key spectroscopic techniques.

#### **1H NMR Spectroscopy Data**

Solvent: CDCl3 Standard: Tetramethylsilane (TMS) at 0.00 ppm



Assignment	Undecyl 3-aminobut- 2-enoate (Predicted)	Methyl 3-aminobut- 2-enoate (Observed)	Ethyl 3-aminobut-2- enoate (Observed)
-CH3 (undecyl)	~0.88 (t, 3H)	-	-
-(CH2)9-	~1.26 (m, 18H)	-	-
-O-CH2-	~4.05 (t, 2H)	-	~3.95 (q, 2H)
=C-H	~4.45 (s, 1H)	~4.47 (s, 1H)	~4.46 (s, 1H)
=C-CH3	~1.90 (s, 3H)	~1.89 (s, 3H)	~1.89 (s, 3H)
-NH2	~4.60 (br s, 2H)	~4.62 (br s, 2H)	~4.58 (br s, 2H)
-O-CH3	-	~3.59 (s, 3H)	-
-O-CH2-CH3	-	-	~1.18 (t, 3H)

### 13C NMR Spectroscopy Data

Solvent: CDCl3

Assignment	Undecyl 3-aminobut- 2-enoate (Predicted)	Methyl 3-aminobut- 2-enoate (Observed)	Ethyl 3-aminobut-2- enoate (Observed)
C=O	~170.5	~171.0	~170.8
=C-NH2	~160.0	~160.5	~160.3
=C-H	~83.0	~82.8	~82.9
-O-CH2-	~64.0	-	~58.5
-(CH2)n-	~31.9, 29.6, 29.5, 29.3, 28.6, 25.9, 22.7	-	-
-CH3 (undecyl)	~14.1	-	-
=C-CH3	~19.5	~19.4	~19.4
-O-CH3	-	~49.5	-
-O-CH2-CH3	-	-	~14.5



FT-IR Spectroscopy Data

Functional Group	Undecyl 3-aminobut-2- enoate (Predicted, cm-1)	Methyl/Ethyl 3-aminobut-2- enoate (Observed, cm-1)
N-H stretching	3400-3200 (two bands)	3420-3250 (two bands)
C-H stretching (alkyl)	2950-2850	2960-2850
C=O stretching (ester)	~1660	~1665
C=C stretching	~1610	~1615
N-H bending	~1560	~1565
C-O stretching	~1250	~1255

**Mass Spectrometry Data** 

lon	Undecyl 3-aminobut-2- enoate (Predicted m/z)	Notes
[M]+•	255.22	Molecular Ion
[M-C11H23]+	100.05	Loss of the undecyl group
[M-OC11H25]+	84.06	Loss of the undecyloxy group

#### **Experimental Protocols**

Standard spectroscopic techniques are employed for the structural confirmation of **Undecyl 3-aminobut-2-enoate**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.



- 1H NMR Acquisition: Standard proton spectra are acquired with a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- 13C NMR Acquisition: Proton-decoupled carbon spectra are acquired with a larger number of scans to compensate for the lower natural abundance of the 13C isotope.

#### Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrument: A standard FT-IR spectrometer.
- Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Data Acquisition: The spectrum is recorded in the range of 4000-400 cm-1 with a resolution of 4 cm-1. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

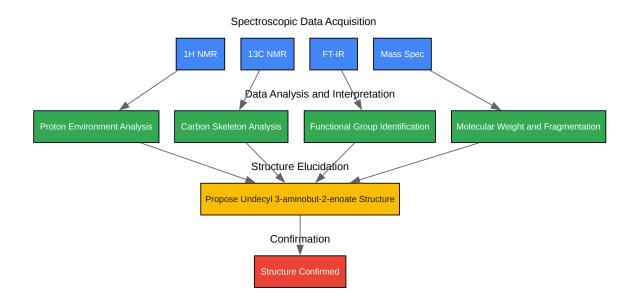
#### **Mass Spectrometry (MS)**

- Instrument: A mass spectrometer with an electron ionization (EI) source.
- Sample Introduction: The sample is introduced via a direct insertion probe or a gas chromatograph.
- Ionization: Electron ionization is performed at a standard energy of 70 eV.
- Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., 50-300 amu).

#### **Workflow for Structure Confirmation**

The logical process for confirming the structure of **Undecyl 3-aminobut-2-enoate** using the obtained spectroscopic data is outlined below.





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Caption: Workflow for the spectroscopic confirmation of **Undecyl 3-aminobut-2-enoate**.

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